Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate
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Overview
Description
Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H11N3O5 and a molecular weight of 241.2 g/mol . It is characterized by the presence of an ethyl group, a methoxy group, and a nitropyridinyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate typically involves the reaction of ethyl chloroformate with N-methoxy-N-(3-nitropyridin-2-yl)amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amines and carbon dioxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitropyridinyl group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate can be compared with other carbamate derivatives, such as:
- Ethyl N-methoxy-N-(2-nitropyridin-3-yl)carbamate
- Ethyl N-methoxy-N-(4-nitropyridin-2-yl)carbamate
- Ethyl N-methoxy-N-(3-nitropyridin-4-yl)carbamate
These compounds share similar structural features but differ in the position of the nitro group on the pyridine ring. This difference can significantly impact their chemical reactivity, biological activity, and overall properties. This compound is unique due to its specific substitution pattern, which influences its interaction with molecular targets and its suitability for various applications .
Properties
IUPAC Name |
ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-3-17-9(13)11(16-2)8-7(12(14)15)5-4-6-10-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRTTIYFUDZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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